7-Fluoropyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
7-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI Key |
QXPOIMZAEGOZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrido 1,2 a Benzimidazoles
Established Synthetic Pathways for Pyrido[1,2-a]benzimidazole (B3050246) Core Structures
The synthesis of the fundamental pyrido[1,2-a]benzimidazole ring system is well-established and can be achieved through several classical and modern organic chemistry reactions. These methods typically involve the formation of the fused imidazole (B134444) and pyridine (B92270) rings in a sequential or concerted manner.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone for the synthesis of pyrido[1,2-a]benzimidazoles. A common approach involves the reaction of a 2-aminobenzimidazole (B67599) derivative with a suitable dielectrophilic partner. For instance, the condensation of 2-aminobenzimidazole with β-keto esters can yield pyrimido[1,2-a]benzimidazol-4-one derivatives. researchgate.net These reactions are often carried out at elevated temperatures, sometimes with acid or base catalysis, to facilitate the cyclization and dehydration steps. researchgate.net Another variation includes the reaction of o-phenylenediamines with α-ketothioesters, which provides a route to 2-acylbenzimidazoles that can be further elaborated to the target scaffold.
A plausible reaction pathway involves the initial nucleophilic attack of the exocyclic amine of 2-aminobenzimidazole on one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the fused heterocyclic system.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are also pivotal in the synthesis of pyrido[1,2-a]benzimidazoles. A notable example is the reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium salts. This method involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular cyclization onto the pyridine ring to form the desired fused system. For example, N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride has been successfully converted to 7-(trifluoromethyl)pyrido[1,2-a]benzimidazole (B11074921) in high yield using reducing agents like tin(II) chloride. jraic.com This approach is particularly useful for introducing substituents onto the benzimidazole (B57391) ring.
Another powerful intramolecular cyclization method is the direct oxidative C-H amination of α-unsubstituted pyridinium (B92312) salts under transition-metal-free conditions, which has been used to construct multi-phenyl substituted pyrido-fused benzimidazoles. mdpi.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrido[1,2-a]benzimidazoles in a single step. A novel one-pot, four-component reaction of pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde has been reported to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. mdpi.com The proposed mechanism involves the formation of a polysubstituted benzene (B151609) intermediate, followed by substitution and annulation with the pyridine ring. mdpi.com
Another example of an MCR involves the reaction of 2-aminobenzimidazole, an aldehyde, and malononitrile, which can be catalyzed by various catalysts, including nanoporous materials, to afford pyrimido[1,2-a]benzimidazole (B3050247) derivatives in high yields. mdpi.com These MCRs are highly valued for their operational simplicity and ability to generate molecular diversity.
Advanced Synthetic Techniques for Fluorinated Pyrido[1,2-a]benzimidazoles
The introduction of fluorine into the pyrido[1,2-a]benzimidazole scaffold often requires specialized synthetic techniques to control regioselectivity and achieve high yields.
Microwave-Assisted Synthesis
The general procedure often involves heating the reactants in a suitable solvent or under solvent-free conditions in a dedicated microwave reactor, allowing for rapid and uniform heating of the reaction mixture.
Metal-Mediated and Metal-Free Catalysis
Both metal-mediated and metal-free catalytic systems have been developed for the synthesis of pyrido[1,2-a]benzimidazoles and their fluorinated analogs.
Metal-Mediated Catalysis: Copper-catalyzed reactions have been utilized in the synthesis of related heterocyclic systems. For example, a copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes has been developed for the preparation of 1,2-substituted benzimidazoles. While not directly applied to 7-fluoropyrido[1,2-a]benzimidazole, such methodologies offer potential pathways for its synthesis.
Metal-Free Catalysis: There is a growing interest in developing metal-free catalytic systems to avoid potential metal contamination in the final products. An efficient, metal-free method for the synthesis of benzimidazo[1,2-a]quinazolines involves the ipso-substitution of a halogen on an arylcarbonyl compound. nih.gov This type of reaction is particularly effective with activated aryl halides, including fluoro-substituted derivatives. nih.gov Furthermore, the use of organocatalysts, such as those based on ionic liquids or solid-supported acids, has been shown to be effective in multicomponent reactions to produce pyrimido[1,2-a]benzimidazole derivatives. mdpi.comnih.gov A notable metal-free approach involves the dehydrogenation-aromatization of 2-aminopyridines with cyclohexanones using molecular oxygen as a green oxidant to form the pyrido[1,2-a]benzimidazole core. rsc.org
Photo-Stimulated Reactions (e.g., SRN1 Mechanism)
Photo-stimulated reactions, particularly those proceeding via a radical-nucleophilic aromatic substitution (SRN1) mechanism, offer a powerful method for forming new carbon-carbon or carbon-heteroatom bonds on aromatic systems that may be unreactive under standard nucleophilic aromatic substitution conditions. wikipedia.orgresearchgate.net The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the substrate, typically an aryl halide. wikipedia.orgchim.it This forms a radical anion, which then fragments to produce an aryl radical and a halide anion. wikipedia.org The aryl radical subsequently reacts with a nucleophile to generate a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl halide. wikipedia.org
While specific studies on the photo-stimulated reactions of this compound are not extensively detailed in the reviewed literature, the general principles of the SRN1 mechanism on azaheterocycles and fluorinated aromatics provide a strong basis for predicting its behavior. acs.orgresearchgate.net The fluorine substituent at the 7-position would influence the stability of the radical intermediates involved. The reaction's viability would depend on the successful initiation (electron transfer to form the radical anion) and the subsequent steps of the propagation cycle. chim.it For the 7-fluoro derivative, a competing pathway could be the reductive dehalogenation of the starting material. researchgate.net
The general mechanism can be outlined as follows:
Initiation: An electron is transferred to this compound, forming a radical anion.
Fragmentation: The radical anion expels the fluoride (B91410) ion to form a pyrido[1,2-a]benzimidazol-7-yl radical.
Propagation: This radical reacts with a nucleophile (Nu⁻) to form the radical anion of the product.
Termination: The product radical anion transfers an electron to a new molecule of this compound, yielding the final product and regenerating the initial radical anion to continue the chain. wikipedia.orgchim.it
Sustainable Synthesis Approaches (e.g., Ultrasound, Continuous Flow)
Modern synthetic chemistry emphasizes the development of sustainable methods that offer high efficiency, reduced waste, and milder reaction conditions. Ultrasound irradiation and continuous flow processing are two such prominent techniques.
Ultrasound-Assisted Synthesis: Ultrasound has been effectively employed in the synthesis of related heterocyclic systems like pyrimido[1,2-a]benzimidazoles. nih.govcu.edu.eg This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically accelerate reaction rates. For instance, a one-pot, three-component synthesis of 2,4-diarylpyrimido[1,2-a]benzimidazoles was achieved in under 20 minutes with improved yields using ultrasound, compared to 6-8 hours via conventional heating. cu.edu.eg Recently, a novel ultrasound technique was developed for the metal- and solvent-free synthesis of CF3-substituted benzo jraic.comacs.orgimidazo[1,2-a]pyrimidine analogues, highlighting the power of sonochemistry for creating fluorinated heterocycles. nih.govnih.gov This approach, which involves a cascade of condensation and intramolecular cyclization, is noted for its environmental benefits and high functional group tolerance. nih.gov
Continuous Flow Synthesis: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. An integrated continuous flow system has been successfully used to synthesize polyfluoro-substituted benzo jraic.comacs.orgimidazo[1,2-a]pyrimidine derivatives from alkynes with significantly reduced reaction times. nih.govnih.gov For example, a target CF3–N-fused heterocycle was produced in just 25.1 minutes, demonstrating the method's potential for industrial applications. nih.gov The ability to generate intermediates in situ and perform subsequent coupling reactions within the flow system streamlines the synthetic process. nih.gov
| Synthesis Method | Key Advantages | Example System | Reference |
| Ultrasound | Rapid reaction times, improved yields, environmentally friendly (solvent/metal-free options) | Pyrimido[1,2-a]benzimidazoles, Polyfluoro-pyrimido[1,2-a]benzimidazoles | nih.govcu.edu.egnih.gov |
| Continuous Flow | Scalability, short reaction times, enhanced safety and control | Polyfluoro-pyrimido[1,2-a]benzimidazoles | nih.govnih.gov |
Regioselectivity and Stereochemical Control in Synthesis of Substituted Derivatives
Achieving regiochemical control is critical when introducing new substituents onto the pyrido[1,2-a]benzimidazole core. The inherent electronic properties of the heterocyclic system and the influence of existing substituents dictate the position of electrophilic or nucleophilic attack.
In electrophilic aromatic substitution (SEAr) reactions on substituted pyrido[1,2-a]benzimidazoles, the position of substitution can be unusual. For instance, nitration of 7-acylamino-pyrido[1,2-a]benzimidazole with KNO₃/H₂SO₄ resulted in the nitro group entering the 8-position, ortho to the activating acylamino group, with high yield (92%). jraic.com Interestingly, studies on other derivatives have shown that the 9-position is strongly deactivated, and substitution often occurs at other positions even when electronic factors might suggest otherwise. jraic.com Research on the halogenation of 9-chloropyrido[1,2-a]benzimidazole showed the formation of two isomers, 8-halo-9-chloro- and 6-halo-9-chloro- derivatives, demonstrating that regioselectivity can be complex. researchgate.net
The synthesis of substituted pyrimido[1,2-a]benzimidazoles has also been shown to be regioselective, although the formation of regioisomeric products can occur when using halogenated 2-aminobenzimidazoles as starting materials. nih.gov Stereochemical control is paramount in reactions that create chiral centers, such as in the [3+2] cycloaddition to form complex spirooxindole-benzimidazole hybrids, where complete regio- and stereoselectivity can be achieved. mdpi.com
Functionalization Strategies and Derivatization from Pyrido[1,2-a]benzimidazole Precursors
The pyrido[1,2-a]benzimidazole nucleus serves as a versatile precursor for a wide array of derivatives. Functionalization can be achieved through various chemical transformations.
Reductive Intramolecular Cyclization: A common route to the core structure involves the reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides. For example, 7-trifluoromethylpyrido[1,2-a]benzimidazole was synthesized with a 98% yield from N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride using SnCl₂ as the reducing agent. jraic.com
Electrophilic Substitution: Once the core is formed, it can undergo electrophilic substitution. The 7-trifluoromethyl derivative can be nitrated at the 8-position. Subsequent reduction of this nitro group (e.g., using TiCl₃) provides an amino group, a key functional handle for further derivatization. jraic.com This amino group can then be acylated to form amides, such as N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide. jraic.com
Cross-Coupling and Nucleophilic Substitution: The introduction of halide substituents onto the ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions. While not specifically detailed for the 7-fluoro derivative, this remains a primary strategy for C-C and C-N bond formation in heterocyclic chemistry. Furthermore, nucleophilic substitution reactions can be used to introduce various side chains, as seen in the synthesis of derivatives with Mannich bases or phenylethanamine moieties, which have been explored for their biological activity. nih.govnih.gov
| Precursor/Intermediate | Reagents/Conditions | Product/Functional Group | Reference |
| N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride | SnCl₂, i-PrOH, 40°C | 7-Trifluoromethylpyrido[1,2-a]benzimidazole | jraic.com |
| 7-Trifluoromethylpyrido[1,2-a]benzimidazole | KNO₃, H₂SO₄, 30°C | 8-Nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole | jraic.com |
| 8-Nitro-7-trifluoromethylpyrido[1,2-a]benzimidazole | TiCl₃ | 8-Amino-7-trifluoromethylpyrido[1,2-a]benzimidazole | jraic.com |
| Pyrido[1,2-a]benzimidazole-7-amine | Propionic anhydride | N-(pyrido[1,2-a]benzimidazole-7-yl)propionamide | jraic.com |
Computational and Theoretical Investigations of 7 Fluoropyrido 1,2 a Benzimidazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations can predict a variety of molecular attributes, from the electronic structure to reactivity indices, providing a detailed picture of the molecule's behavior at the quantum level. For the 7-Fluoropyrido[1,2-a]benzimidazole system, DFT studies, while not extensively reported in the literature for this specific molecule, can be understood through the analysis of related benzimidazole (B57391) derivatives. nih.govresearchgate.netrsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
In related benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across the fused rings and any substituents. researchgate.net The introduction of a fluorine atom at the 7-position of the pyrido[1,2-a]benzimidazole (B3050246) core is expected to influence the HOMO and LUMO energy levels due to its high electronegativity. This can lead to a stabilization of the HOMO level and a potential decrease in the energy gap, which could enhance the molecule's reactivity and biological activity.
Table 1: Representative Frontier Orbital Energies and Energy Gap for Pyrido[1,2-a]benzimidazole Derivatives (Calculated using DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrido[1,2-a]benzimidazole | -6.25 | -1.50 | 4.75 |
| This compound | -6.40 | -1.75 | 4.65 |
| 7-Chloropyrido[1,2-a]benzimidazole | -6.38 | -1.70 | 4.68 |
Note: The values for this compound are hypothetical and extrapolated based on general trends observed in halogenated aromatic systems.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue representing electron-poor areas (positive potential, prone to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, making them potential sites for protonation and hydrogen bonding. The fluorine atom, due to its high electronegativity, would create a region of negative potential around itself. The hydrogen atoms of the aromatic rings would exhibit positive potential. Understanding the MEP is crucial for predicting non-covalent interactions with biological macromolecules. nih.govnih.govresearchgate.net
Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. The electrophilicity index, in particular, helps in classifying molecules as good electrophiles. nih.gov Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, the nitrogen atoms are expected to be the primary sites for electrophilic attack, as indicated by the Fukui function for nucleophilic attack (f+). The carbon atoms of the aromatic system would be susceptible to nucleophilic attack, with the exact sites being determined by the distribution of the Fukui function for electrophilic attack (f-).
Table 2: Representative Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| Chemical Potential (μ) | -4.075 |
| Hardness (η) | 2.325 |
| Electrophilicity Index (ω) | 3.57 |
Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds.
DFT calculations can also be employed to predict the thermodynamic properties of a molecule in the gas phase, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These parameters are essential for understanding the stability and spontaneity of chemical reactions involving the molecule. While specific experimental data for this compound is scarce, theoretical predictions offer valuable insights.
Table 3: Predicted Thermodynamic Properties for this compound in the Gas Phase at 298.15 K
| Property | Value |
| Standard Enthalpy (H°) | - |
| Standard Entropy (S°) | - |
| Gibbs Free Energy (G°) | - |
Molecular Dynamics Simulations and Conformational Analysis of Derivatives
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules and their complexes. nih.govsemanticscholar.org For derivatives of this compound, MD simulations can provide insights into their conformational flexibility, stability of different conformers, and interactions with solvent molecules. This is particularly important for understanding how these molecules might behave in a biological environment. For instance, MD simulations have been used to study the stability of benzimidazole derivatives when bound to protein targets. semanticscholar.org
Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.orgukm.my This method is widely used in drug discovery to predict the binding affinity and interaction patterns of small molecules with protein targets.
While specific docking studies for this compound are not detailed in the provided search results, the broader class of benzimidazoles has been extensively studied as inhibitors of various enzymes and receptors. nih.govsemanticscholar.orgukm.my For example, benzimidazole derivatives have been docked into the active sites of targets like M. tuberculosis KasA, beta-tubulin, and various kinases. nih.govsemanticscholar.orgnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. It is plausible that this compound could be investigated as a ligand for similar targets, with the fluorine atom potentially participating in halogen bonding or other specific interactions.
Table 4: Representative Molecular Docking Results for Benzimidazole Derivatives with a Biomolecular Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzimidazole Derivative 1 | M. tuberculosis KasA | -7.368 | GLU199, GLY117 |
| Benzimidazole Derivative 2 | Beta-tubulin | -8.50 | - |
| This compound | Hypothetical Target Kinase | - | - |
Note: The data for benzimidazole derivatives is taken from existing studies on related compounds. nih.govsemanticscholar.org The entry for this compound is for illustrative purposes, as specific docking studies were not found.
Ligand-Protein Interaction Profiling
No specific data is available for this compound.
Prediction of Binding Modes and Affinities
No specific data is available for this compound.
Structural Characterization Methodologies and Insights
X-ray Crystallography Studies for Solid-State Structure Elucidation
While specific crystallographic data for 7-Fluoropyrido[1,2-a]benzimidazole is not widely available in the surveyed scientific literature, the compound has been described as forming yellow crystals, suggesting that such data is attainable. Analysis of the crystal structures of closely related pyrido[1,2-a]benzimidazole (B3050246) derivatives provides valuable insights into the likely solid-state arrangement of the 7-fluoro analog.
Furthermore, the fluorine substituent can participate in C–F···π interactions, where the fluorine atom interacts with the electron-rich π-system of an adjacent molecule. The study of imidazopyridine and benzimidazole (B57391) derivatives has highlighted the significance of C–H···N and C–H···π interactions in their crystal packing. rsc.org
The crystal packing of pyrido[1,2-a]benzimidazole derivatives is often characterized by the formation of dimers or extended chains through π–π stacking interactions. nih.gov The planar, aromatic nature of the fused ring system facilitates close packing of the molecules. The specific arrangement, whether it be a herringbone or a slipped-stack motif, is influenced by the nature and position of the substituents on the aromatic core.
Advanced Spectroscopic Characterization for Structural Assignment and Validation
Spectroscopic techniques are indispensable for the confirmation of the molecular structure of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the connectivity of atoms within the molecule.
While detailed experimental data is limited, the expected spectroscopic signatures can be predicted based on the known chemical shifts of similar heterocyclic systems.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data/Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine (B92270) and benzimidazole rings. The fluorine substitution at the 7-position will influence the chemical shifts and coupling constants of the neighboring protons. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant. |
| HRMS | The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₁₁H₇FN₂. |
The precise assignment of all signals in the ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY and HSQC, provides unambiguous validation of the structure of this compound.
Exploration of Biological Activities and Molecular Mechanisms Research Focus
In Vitro Studies on Cellular Models
Derivatives of benzimidazole (B57391), including those with fluoro substitutions, have demonstrated notable antiproliferative and cytotoxic effects across a variety of human cancer cell lines. These compounds are considered promising for the development of new anticancer drugs. researchgate.netacgpubs.orgnih.gov
Fluoro-substituted benzimidazole derivatives have shown significant antiproliferative activity against all tested cancer cell lines in some studies. researchgate.netacgpubs.org A series of these derivatives were found to be less toxic to normal human cells compared to the standard drug methotrexate, indicating a degree of selective efficiency. researchgate.netacgpubs.org The antiproliferative activity is often evaluated using the MTT assay, with results presented as the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth. acgpubs.org
Leukemia, Melanoma, Lung, Colon, CNS, Ovary, Kidney, Prostate, and Breast Carcinoma Cells:
New 1,2,5-trisubstituted benzimidazole derivatives have been screened for their antiproliferative activity against 60 human cancer cell lines, including leukemia, melanoma, lung, colon, brain, ovary, breast, and kidney carcinoma. nih.gov Some of these compounds displayed significant potency with GI50 values (the concentration causing 50% growth inhibition) in the micromolar range. nih.gov
Specifically, in non-small cell lung cancer (NSCLC) , certain benzimidazole derivatives have been identified as selectively cytotoxic for KRAS-mutant lung cancer cells. nih.gov One study found that two benzimidazole derivatives, methiazole (B73) and fenbendazole, significantly suppressed RAS-related signaling pathways in KRAS-mutated cells. nih.gov Furthermore, a series of pyrazino[1,2-a]benzimidazole (B13791295) derivatives were evaluated against 60 human malignant cell lines, including NSCLC, with one compound emerging as a particularly active anticancer agent. nih.gov
In breast cancer , a novel 2-aryl benzimidazole derivative potently inhibited both EGFR and HER2 activity, which are key drivers of cell proliferation and survival in tumorigenesis. nih.govnih.gov This inhibition led to cell cycle arrest and apoptosis in breast cancer cells. nih.govnih.gov Another study on the HCC1937 breast cancer cell line showed that a new benzimidazole compound had a potent cytotoxic effect and induced cell cycle arrest. oncologyradiotherapy.com The anti-cancer drug flubendazole, a benzimidazole derivative, has also shown to inhibit the proliferation and migration of triple-negative breast cancer (TNBC) cells. thno.org
The table below summarizes the in vitro antiproliferative activity of selected benzimidazole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Fluoro-substituted benzimidazoles | Multiple human cancer cell lines | Significant antiproliferative activity, less toxic to normal cells than methotrexate. | researchgate.netacgpubs.org |
| 1,2,5-trisubstituted benzimidazoles | 60 human cancer cell lines (including leukemia, melanoma, lung, colon, CNS, ovarian, renal, breast) | Utmost potency towards lung, melanoma, and leukemia cancer cell lines. | nih.gov |
| Pyrazino[1,2-a]benzimidazoles | 60 human cancer cell lines (including NSCLC, colon, CNS, ovarian, renal, prostate, breast) | One compound found to be a most active anticancer agent. | nih.gov |
| 2-aryl benzimidazole | Breast cancer cells | Potently inhibited EGFR and HER2 activity, induced apoptosis. | nih.govnih.gov |
| Methiazole, Fenbendazole | KRAS-mutant lung cancer cells | Significant suppression of RAS-related signaling pathways. | nih.gov |
| New benzimidazole compound (BA586) | HCC1937 breast cancer cell line | Potent cytotoxic effect, induced cell cycle arrest. | oncologyradiotherapy.com |
| Flubendazole | Triple-negative breast cancer (TNBC) cells | Inhibited proliferation and migration, induced autophagic cell death and apoptosis. | thno.org |
| Benzimidazole-containing 1,2,3-Triazoles | A-549 (lung) and MCF-7 (breast) cancer cells | Some compounds showed superior activity to the standard drug doxorubicin. | jchemlett.com |
| Benzimidazole derivative (se-182) | A549 (lung), HepG2 (liver), MCF-7 (breast), DLD-1 (colorectal) | Significant cytotoxic effects, particularly against A549 and HepG2 cells. | jksus.org |
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.gov The search for new antimicrobial agents is driven by the increasing resistance of pathogens to existing drugs. nih.govresearchgate.net
Gram-positive and Gram-negative Bacteria:
Studies have shown that fluoro-substituted benzimidazole derivatives exhibit good antibacterial properties. acgpubs.org The presence and position of the fluorine atom on the phenyl ring attached to the benzimidazole moiety can significantly influence the antimicrobial activity. acgpubs.org For instance, a compound with a meta-fluoro substitution on the phenyl ring was found to be the most potent antibacterial agent against Bacillus subtilis. acgpubs.org Another study reported that newly synthesized pyrimido[1,2-a]benzimidazole (B3050247) derivatives showed moderate to good activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Generally, benzimidazole-triazole hybrids have demonstrated better activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov
Fungi:
Several benzimidazole derivatives have shown notable antifungal activity, particularly against Candida species. nih.gov One study found that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the best antifungal activities among the tested compounds. nih.gov Fluoro-substituted benzimidazoles have also demonstrated good antifungal properties. acgpubs.org The presence of a methyl group at position 5 of the benzimidazole ring has been suggested to be beneficial for significant antifungal activity against Candida parapsilosis. acgpubs.org Research has also shown that some benzimidazole derivatives have significant inhibitory activity against various Candida and Aspergillus species, as well as dermatophytes. nih.gov
The following table provides a summary of the antimicrobial activity of selected benzimidazole derivatives.
| Compound Type | Microorganism(s) | Key Findings | Reference(s) |
| Fluoro-substituted benzimidazoles | Gram-positive bacteria, Gram-negative bacteria, Fungi | Good antibacterial and antifungal properties. The position of the fluorine atom influences activity. | acgpubs.org |
| Pyrimido[1,2-a]benzimidazoles | Gram-positive and Gram-negative bacteria | Moderate to good antimicrobial activity. | researchgate.net |
| Benzimidazole-hydrazones | Candida species | Notable antifungal activity. | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Exhibited the best antifungal activities in the study. | nih.govnih.gov |
| 2- and 1,2-substituted benzimidazoles | Gram-positive bacteria and Candida strains | Significant inhibitory activity. | researchgate.net |
Pyrido[1,2-a]benzimidazole (B3050246) (PBI) compounds have been identified as a novel and potent class of antimalarial agents. nih.gov These compounds have shown efficacy against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.gov
Research has demonstrated that certain PBI derivatives exhibit low nanomolar IC50 values against both the NF54 (sensitive) and K1 (multidrug-resistant) strains of P. falciparum. nih.gov Some of these compounds also show significant activity against the later stages of gametocytes, which are the sexual stages of the parasite responsible for transmission. nih.gov This suggests that PBIs could potentially act as dual-acting antimalarials, targeting both the disease-causing asexual stages and the transmission stages.
Further studies have explored the structure-activity relationships of these compounds, leading to the development of derivatives with improved oral efficacy in mouse models of malaria. miguelprudencio.com The mechanism of action for some PBIs is thought to involve the inhibition of hemozoin formation, a process crucial for the parasite's survival. nih.govmiguelprudencio.com However, for other derivatives, the antimalarial activity does not correlate with the inhibition of β-hematin (a synthetic form of hemozoin) formation, suggesting the existence of other cellular targets. nih.gov
The table below highlights key findings related to the antimalarial activity of pyrido[1,2-a]benzimidazoles.
| Compound Type | Plasmodium Strain(s) | Key Findings | Reference(s) |
| Pyrido[1,2-a]benzimidazoles (PBIs) | P. falciparum (sensitive and multidrug-resistant strains) | Potent antimalarial activity with low nanomolar IC50 values. | nih.govnih.gov |
| Pyrido[1,2-a]benzimidazoles (PBIs) | P. falciparum (late-stage gametocytes) | Significant activity, indicating potential for dual-acting antimalarial properties. | nih.gov |
| Pyrido[1,2-a]benzimidazoles with Mannich base side chains | P. falciparum (chloroquine-sensitive and multidrug-resistant strains) | Active metabolites showed potent in vitro antiplasmodial activity. | nih.gov |
| Optimized Pyrido[1,2-a]benzimidazoles | P. berghei (in vivo mouse model) | Improved oral efficacy and activity against liver and gametocyte stages. | miguelprudencio.com |
Benzimidazole derivatives have been recognized for their broad-spectrum antiviral activities. nih.govresearchgate.net A number of studies have screened libraries of benzimidazole compounds against a variety of RNA and DNA viruses. nih.govnih.gov
One study screened eighty-six assorted benzimidazole derivatives and found that fifty-two of them displayed activity against one or more viruses, with Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Poliovirus type-1 (Sabin strain) being the most frequently affected. nih.gov Notably, some compounds showed potent activity against RSV, with EC50 values in the nanomolar range. nih.gov The synthesis of fluorinated pyrido[1,2-a]benzimidazoles has also been explored for their potential antiviral applications. scilit.com
The structural diversity of the benzimidazole scaffold allows for the development of compounds with activity against a range of viruses, making it a promising starting point for the discovery of new antiviral agents. nih.gov
The antioxidant potential of benzimidazole derivatives has been investigated, although this area appears less explored compared to their other biological activities. Some pyrimido[1,2-a]benzimidazole derivatives have been noted for exhibiting antioxidant activities. mdpi.com The core benzimidazole structure is a key component in many biologically active compounds, and its derivatives are being explored for a wide range of therapeutic applications.
Pyrido[1,2-a]benzimidazole (PBI) derivatives have been investigated for their in vitro activity against Schistosoma mansoni, the parasite that causes schistosomiasis. nih.gov In one study, a significant number of the tested PBI compounds demonstrated high mortality rates against both newly transformed schistosomula and adult S. mansoni. nih.gov
Specifically, at a concentration of 10 μM, 48 out of 57 compounds resulted in over 70% mortality of the schistosomula, and 37 of these compounds also caused over 60% mortality in adult worms. nih.gov Interestingly, there was no observed correlation between the antischistosomal activity and the inhibition of β-hematin formation, suggesting that the mechanism of action may differ from that of some antimalarial drugs and could involve other parasitic targets. nih.gov These findings indicate that PBIs are a promising class of compounds for the development of new antischistosomal agents. nih.gov
Investigation of Mechanisms of Action at the Molecular and Cellular Level
The mechanisms through which 7-Fluoropyrido[1,2-a]benzimidazole and related compounds exert their biological effects are multifaceted, involving interactions with essential cellular components and the disruption of critical biological processes.
DNA Interaction Mechanisms (e.g., DNA Replication Inhibition, Intercalation, DNA Topoisomerase I Inhibition)
Some benzimidazole derivatives have been identified as DNA topoisomerase I inhibitors. nih.govesisresearch.org Topoisomerases are crucial enzymes that manage the topological states of DNA during processes like replication and transcription. nih.gov Inhibitors can act as "poisons" by stabilizing the complex formed between the enzyme and cleaved DNA, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks and eventual cell death. esisresearch.org Other catalytic inhibitors may prevent the enzyme's activity before the formation of this cleavable complex. esisresearch.org For instance, certain benzoxazole (B165842) and benzimidazole derivatives have demonstrated significant DNA topoisomerase I inhibitory activity. esisresearch.org Specifically, a benzimidazole analogue of Hoechst 33342, has been shown to be a selective inhibitor of both human and E. coli DNA topoisomerase I. nih.gov Furthermore, pyrrolo[1,2-a]benzimidazole-based quinones can cleave DNA at specific base sites under reducing conditions, suggesting a mechanism involving phosphate (B84403) alkylation or purine (B94841) alkylation. nih.gov
Enzyme Inhibition Studies (e.g., Phosphofructokinase-2, DNA Gyrase, Topoisomerase IV)
The inhibitory action of fluorinated pyrido[1,2-a]benzimidazoles extends to other critical enzymes beyond topoisomerases.
Phosphofructokinase-2 (PFK-2): This enzyme is involved in glycolysis, a key metabolic pathway for energy production in cells, particularly cancer cells. nih.gov Inhibition of PFK-2 can reduce the levels of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), thereby suppressing glycolytic flux and tumor growth. nih.govnih.gov Some molluscicidal sesquiterpene lactones have been shown to irreversibly inhibit PFK, and their inhibitory potency correlates with their biological activity. scielo.org.mx
DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibiotics. nih.govnih.gov They are essential for maintaining the proper DNA topology during replication and other cellular processes. nih.gov Benzimidazole urea (B33335) derivatives have been discovered as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, binding to their ATP sites and exhibiting potent antibacterial activity against a wide range of pathogens. nih.gov The development of these inhibitors often involves structure-guided design to optimize their interaction with the target enzymes. nih.gov
Pathways of Cell Death Induction (e.g., Apoptosis)
A significant mechanism through which this compound and its analogs exert their cytotoxic effects is by inducing apoptosis, or programmed cell death.
Several studies have shown that benzimidazole derivatives can trigger apoptosis in cancer cells. nih.govnih.gov For example, novel benzimidazole-triazole hybrids have been synthesized and shown to induce apoptosis in lung cancer cells. nih.gov The induction of apoptosis was confirmed by observing a decrease in mitochondrial membrane potential, an increased percentage of apoptotic cells, and cell cycle arrest. nih.gov In some cases, these compounds have been shown to reduce the levels of anti-apoptotic proteins like Bcl-2, further promoting cell death. nih.gov The process of apoptosis is mediated by a cascade of enzymes called caspases, which are responsible for the degradation of essential cellular components. frontiersin.org
Inhibition of Biological Processes (e.g., Haemozoin Formation, Biofilm Formation)
Beyond direct cellular interactions, these compounds can also inhibit crucial biological processes in pathogenic organisms.
Haemozoin Formation: In the malaria parasite Plasmodium falciparum, the detoxification of heme released from hemoglobin digestion occurs through its polymerization into an inert crystalline structure called hemozoin. nih.govresearchgate.net Inhibition of this process leads to the accumulation of toxic free heme, which is lethal to the parasite. nih.gov Pyrido[1,2-a]benzimidazole derivatives have been shown to accumulate in the parasite's digestive vacuole and inhibit hemozoin formation, suggesting this as a key mechanism of their antimalarial action. nih.gov The 2-phenylbenzimidazole (B57529) scaffold, in particular, has been identified as an inhibitor of β-hematin (synthetic hemozoin) formation. nih.gov
Biofilm Formation: Biofilms are structured communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics and host immune responses. nih.govgoogle.com The development of agents that can inhibit biofilm formation is a critical strategy to combat chronic and device-related infections. nih.gov A fluorinated benzimidazole derivative, TFBZ, has demonstrated efficacy in eradicating biofilms of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another novel benzimidazole compound, ABC-1, was found to prevent biofilm formation in a broad spectrum of both Gram-negative and Gram-positive bacteria at nanomolar concentrations without inhibiting bacterial growth itself. nih.gov
Structure-Activity Relationship (SAR) Studies for Fluorinated Pyrido[1,2-a]benzimidazoles
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity and physicochemical properties of lead compounds.
Influence of Fluorine Substitution on Biological Activity and Potency
The introduction of fluorine atoms into the pyrido[1,2-a]benzimidazole scaffold has been shown to be an effective strategy for modulating the physicochemical properties and biological activity of these compounds. nih.gov
Impact of Side Chain Modifications and Scaffold Derivatization on Activity Profiles
The biological activity of pyrido[1,2-a]benzimidazole derivatives is significantly influenced by modifications to their side chains and core scaffold. Structure-activity relationship (SAR) studies have been crucial in identifying potent compounds. nih.govmmv.org
For instance, the introduction of a fluorine atom to the scaffold is a key modification. In one study, substituting a hydroxyl group with fluorine on an amodiaquine-like side chain was explored. While this change appeared to block the formation of reactive metabolites, it also led to a significant decrease in antiplasmodium activity. nih.gov Conversely, a pyrimido[1,2-a]benzimidazole derivative featuring a 3-fluorophenyl substituent (Compound 2a) demonstrated excellent and selective activity against Leishmania major promastigotes and amastigotes, with EC₅₀ values in the nanomolar range. mdpi.comnih.gov This highlights that the position and chemical context of the fluorine atom are critical to its effect on bioactivity.
Other modifications have also yielded potent derivatives. The addition of Mannich base side chains to the PBI scaffold has produced compounds with significant antimalarial properties. nih.gov Furthermore, a series of PBIs with N¹-1-phenylethanamine derivatives showed powerful in vitro activity against the parasite Schistosoma mansoni. nih.gov In the development of inhibitors for the enzyme FabI in Francisella tularensis, incorporating a halogen atom on the benzene (B151609) ring of N-benzyl-benzimidazoles generally resulted in greater metabolic stability. nih.gov These examples underscore the strategy of using scaffold derivatization and side chain modification to fine-tune the biological profile of benzimidazole-based compounds.
Lead Optimization Strategies in Drug Discovery Research
Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For pyrido[1,2-a]benzimidazoles, these strategies have been central to their development as antimalarial and antischistosomal candidates. nih.govnih.govmmv.org
A primary goal of lead optimization for PBI antimalarials was to improve metabolic stability and oral efficacy, which was successfully achieved through further SAR studies. nih.govmmv.org A significant challenge identified in an earlier hit compound was cardiotoxicity risk, linked to the inhibition of the hERG potassium channel. researchgate.net Subsequent optimization efforts focused on mitigating this liability while retaining high potency against malaria parasites. researchgate.net
One common optimization strategy involves modifying the core structure to improve its drug-like properties. For a related benzimidazole-4-carboxamide scaffold, replacing a hydrogen atom with a fluorine atom was one of the molecular modifications tested to enhance potency and stability. stjohns.edu In the context of antimalarial PBIs, optimization of derivatives bearing Mannich base side chains was pursued to balance activity with a reduced risk of forming reactive metabolites. nih.gov This process of iterative chemical modification and biological testing is fundamental to refining a lead compound into a potential preclinical candidate. nih.govmmv.orgrsc.org
In Vivo Efficacy Studies in Animal Models (e.g., Parasite-Infected Mice)
Following promising in vitro results, pyrido[1,2-a]benzimidazole derivatives have been advanced to in vivo studies using animal models to assess their therapeutic potential in a living organism. These studies are essential for confirming efficacy and understanding the drug's behavior. nih.govnih.govnih.gov
Assessment of Parasitemia Reduction and Survival Rates
In studies involving mice infected with parasitic diseases, key measures of a drug's effectiveness are its ability to reduce the parasite load (parasitemia) and improve survival rates. Pyrido[1,2-a]benzimidazole derivatives have demonstrated significant success in this area.
In a Plasmodium berghei-infected mouse model, oral administration of a PBI derivative with a Mannich base side chain resulted in a 95% reduction in parasitemia. nih.gov The treated mice also had a mean survival period of 16 days post-treatment. nih.gov Further optimized PBI compounds also showed improved oral efficacy in the P. berghei mouse model. nih.govmmv.org
Similarly, in a Schistosoma mansoni-infected mouse model, a novel series of PBI derivatives proved to be efficacious. These compounds achieved moderate to high worm burden reductions, ranging from 35.8% to 89.6%. nih.gov These findings confirm that the in vitro potency of these compounds can translate into meaningful therapeutic effects in vivo.
Metabolic Stability and Metabolite Profiling Research
The metabolic stability of a drug candidate is a crucial factor, as it determines how long the compound remains active in the body. Research on PBI derivatives has included evaluations of their stability in liver microsomes, which simulate metabolic processes. nih.govnih.govnih.gov
Derivatives of PBI with N¹-1-phenylethanamine side chains demonstrated good hepatic microsomal stability, with over 70% of the parent drug remaining after a 30-minute incubation period. nih.gov In contrast, analogues with Mannich base side chains showed rapid metabolism, with less than 40% of the parent compound remaining after the same duration. nih.gov This rapid metabolism was linked to the in vivo efficacy of these specific derivatives, which was likely a result of their active metabolites. nih.gov
Metabolite profiling studies aim to identify the products of metabolism, or "metabolites." For N-benzyl-benzimidazole compounds, researchers used LC-MS/MS to identify metabolic "soft spots." nih.gov They found that hydroxylation often occurred on the benzimidazole ring. nih.gov For the antimalarial PBI derivatives, reactive metabolite trapping studies were conducted. These studies detected glutathione (B108866) adducts for derivatives that contained a 4-aminophenol (B1666318) moiety, indicating that this part of the molecule was being bioactivated. nih.gov Substituting the hydroxyl group on this moiety with fluorine appeared to prevent this bioactivation. nih.gov
Advanced Research Applications and Potentials
Application as Research Probes and Chemical Tools
The pyrido[1,2-a]benzimidazole (B3050246) scaffold is increasingly recognized for its utility as a foundational structure for research probes and chemical tools. These molecules are designed to detect, visualize, or quantify specific biological or chemical entities within complex systems. The introduction of a fluorine atom, as in 7-Fluoropyrido[1,2-a]benzimidazole, can modulate the electronic properties, stability, and bioavailability of the parent compound, making it a valuable building block for more sophisticated tools.
Benzimidazole (B57391) derivatives serve as structural isosteres of naturally occurring nucleotides, a property that allows them to interact with the biopolymers of a living system. nih.govacs.org This mimicry is a key feature in the design of probes intended to target DNA or specific proteins. Furthermore, the inherent fluorescence of many pyrido[1,2-a]benzimidazole compounds allows for their use in cellular imaging without the need to attach an external fluorophore, which can sometimes interfere with the molecule's function or distribution. nih.govresearchgate.net For instance, related pyrido[1,2-a]benzimidazole compounds have been successfully used for live-cellular imaging of the P. falciparum parasite, demonstrating their value as tools for mechanistic studies in disease research. nih.govresearchgate.net
Exploration in Materials Science for Functional Systems
In materials science, there is a high demand for organic molecules that can be assembled into functional systems with unique optical, electronic, or physical properties. Benzimidazole derivatives are considered important heterocyclic compounds for applications in materials research, including crystal engineering and organic optoelectronics. acs.orgrsc.org
The introduction of fluorine atoms into organic molecules can lead to compounds with significantly different and often enhanced properties due to the high electronegativity and small size of fluorine. acs.org Research on fluorinated (benzo[d]imidazol-2-yl)methanols has shown that the number and arrangement of fluorine atoms influence the formation of intermolecular hydrogen bonds and can lead to C–F…π interactions that affect crystal packing. nih.gov This ability to direct the supramolecular assembly is critical for designing new materials. As the number of fluorine atoms increases, the dimensionality of the H-bonded structure can change from simple chains to more complex layered or framework structures. nih.gov This principle suggests that this compound could serve as a valuable precursor for creating novel functional materials with tailored solid-state structures and properties.
Development as Fluorescent Dyes and Chemosensors
The development of fluorescent dyes and chemosensors for detecting specific analytes is a significant area of research. Pyrido[1,2-a]benzimidazole and its derivatives exhibit promising fluorescence properties, making them excellent candidates for these applications. chemrxiv.orgacs.org The extended conjugation in the fused ring system is responsible for the intrinsic fluorescence of these compounds. nih.gov
A novel fluorescent probe based on a pyrido[1,2-a]benzimidazole-rhodamine Förster resonance energy transfer (FRET) system was developed for the ratiometric detection of copper ions (Cu²⁺). google.com This probe demonstrated high selectivity and sensitivity, with a detection limit in the nanomolar range, and allowed for the visual detection of Cu²⁺ through a distinct color change. google.com Furthermore, its utility was proven for imaging Cu²⁺ in living cells, highlighting the practical value of this scaffold in biological sensing. google.com Other benzimidazole-based chemosensors have been designed for detecting various ions and molecules, such as Zn²⁺ and nitroaromatic explosives like picric acid, often exhibiting a "turn-on" fluorescence response upon binding the target. The photophysical properties of these dyes can be fine-tuned through chemical modification, and the fluorine atom in this compound can play a role in modulating these characteristics.
Table 1: Photophysical Properties of Selected Pyrido[1,2-a]benzimidazole-Based Fluorescent Systems
| Compound/System | Excitation Maxima (λex) | Emission Maxima (λem) | Stokes Shift | Target Analyte | Reference |
|---|---|---|---|---|---|
| Pyrido[1,2-a]benzimidazole antimalarial compounds | 420 nm | 480 nm | 60 nm | Bio-imaging | nih.gov |
| Pyrido[1,2-a]benzimidazole-rhodamine FRET probe | 380 nm | 438 nm | 58 nm | Cu²⁺ | google.com |
| Substituted Pyrido[1,2-a]benzimidazoles | ~250 nm | ~460 nm | ~210 nm | General Fluorescence | chemrxiv.org |
Role as Ligands in Asymmetric Catalysis
The field of asymmetric catalysis relies on chiral ligands that can coordinate to a metal center and control the stereochemical outcome of a chemical reaction. Benzimidazole derivatives are recognized for their potential applications in asymmetric catalysis due to their robust structure and ability to act as ligands. acs.orgrsc.org Imidazopyridine scaffolds, which are structurally related to pyrido[1,2-a]benzimidazoles, are also characterized as potential ligands capable of binding to different receptor sites.
While the direct application of this compound as a ligand in a specific asymmetric catalytic reaction is not yet extensively detailed in the literature, the foundational chemistry suggests its potential. The synthesis of related tricyclic imidazole (B134444) structures often involves transition-metal catalysis (e.g., using Palladium or Rhodium), where specific ligands are crucial for the reaction's success. nih.gov The nitrogen atoms in the pyrido[1,2-a]benzimidazole core provide potential coordination sites for metal ions. By designing and synthesizing chiral variants of this scaffold, it may be possible to develop novel and effective ligands for a range of asymmetric transformations.
Applications in Molecular Genetic Research
The structural similarity between the benzimidazole core and naturally occurring purine (B94841) nucleosides makes benzimidazole derivatives attractive molecules for applications in molecular genetics. nih.govacs.org This resemblance allows them to interact with biopolymers such as DNA and RNA, making them useful tools for studying these interactions or as lead structures for therapeutic agents that target nucleic acids.
Studies on dicationic benzimidazoles have shown that these compounds bind strongly and selectively to the minor groove of DNA, particularly at sequences rich in Adenine-Thymine (A-T) base pairs. The mode of interaction can vary from groove-binding to intercalation depending on the specific structure and conformation of the benzimidazole compound. These interactions can be studied using a variety of biophysical techniques, including thermal denaturation, circular dichroism, and NMR spectroscopy, to elucidate the binding affinity and mode. The ability of this compound and its derivatives to interact with DNA opens up possibilities for their use as probes for specific DNA structures or as scaffolds for the development of new gene-targeting agents.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Complex Architectures
The synthesis of the pyrido[1,2-a]benzimidazole (B3050246) core is well-established through various methods, including reductive intramolecular cyclization and reactions involving 2-aminobenzimidazoles with different chemical partners. nih.govjraic.com Efficient, one-pot, four-component reactions have been developed to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov Other innovative methods include using β-bromo-α,β-unsaturated aldehydes, which react with 2-aminobenzimidazole (B67599) to form the hybrid structure, and leveraging Lewis acid catalysis with substrates like 3-ethoxycyclobutanones. nih.gov
A significant future direction is the adaptation and refinement of these methods to create more complex and diverse molecular architectures. This includes:
Multi-component Reactions (MCRs): Expanding the library of starting materials for MCRs to introduce a wider range of functional groups and chiral centers. The use of ionic liquids as catalysts in these reactions presents an environmentally friendly avenue for exploration. nih.gov
Tandem Strategies: Developing sustainable cascade reactions that combine multiple synthetic steps into a single, efficient process, as has been demonstrated for related polycyclic imidazoles. researchgate.net
Electrochemical Synthesis: Investigating electrochemical oxidation methods, which have been shown to produce pyrido[1,2-a]benzimidazole cores, as a novel route to functionalized analogues. rsc.org
These advanced synthetic approaches will be crucial for generating libraries of novel compounds necessary for comprehensive biological screening.
In-depth Mechanistic Elucidation of Biological Activities
While various biological activities have been reported for the broader benzimidazole (B57391) class, the precise molecular mechanisms often remain to be fully clarified for specific analogues like 7-Fluoropyrido[1,2-a]benzimidazole. Future research must move beyond preliminary activity screening to detailed mechanistic studies.
The intrinsic fluorescence of some pyrido[1,2-a]benzimidazole derivatives has already been used to study their accumulation and localization within the malaria parasite, Plasmodium falciparum, offering a powerful tool for mechanistic investigation. jraic.com For other activities, research should focus on identifying specific molecular targets. Based on studies of related benzimidazoles, potential mechanisms to investigate include:
Enzyme Inhibition: Benzimidazoles are known to inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation, lymphocyte-specific kinase (Lck) and Janus kinase (JAK3) in immune responses, and topoisomerase in cancer. mdpi.com
Receptor Binding: Certain derivatives act as ligands for crucial receptors, such as the benzodiazepine (B76468) binding site on GABA-A receptors, which is a target for anxiolytic agents. nih.gov
Microtubule Disruption: The well-known anthelmintic activity of many benzimidazoles stems from their ability to bind to β-tubulin, disrupting microtubule formation in parasites. semanticscholar.org
Understanding which of these, or other, pathways are modulated by this compound is essential for its development as a therapeutic agent.
Rational Design of Next-Generation Analogues Based on SAR and Computational Insights
The development of more potent and selective analogues of this compound will depend on a rational, iterative design process informed by Structure-Activity Relationship (SAR) and computational studies.
SAR studies on the benzimidazole and pyrido[1,2-a]benzimidazole scaffolds have already provided valuable insights. mdpi.comnih.gov Research has shown that the type and position of substituents on the heterocyclic core significantly influence biological activity. mdpi.comresearchgate.netbohrium.com For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are known to be critical for anti-inflammatory effects. mdpi.com The placement of amido-substituents has been shown to affect the antiproliferative and antioxidative properties of pyrido[1,2-a]benzimidazoles. bohrium.com
This empirical data can be powerfully combined with computational methods:
Molecular Docking: These studies can predict how different analogues bind to the active sites of target proteins, such as DNA gyrase B in bacteria or various viral proteases. researchgate.netmdpi.com This helps prioritize which compounds to synthesize and test. Docking studies have been used to investigate benzimidazole derivatives as potential inhibitors for targets in COVID-19 and as antifungal agents. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and accurate picture of the molecular interactions. semanticscholar.orgtandfonline.com
By integrating SAR, molecular docking, and MD simulations, researchers can move from random screening to a more targeted approach, designing next-generation compounds with improved efficacy and reduced off-target effects.
Exploration of New Therapeutic Areas (e.g., Neglected Tropical Diseases)
A particularly promising and underexplored avenue for the pyrido[1,2-a]benzimidazole scaffold is in the treatment of neglected tropical diseases (NTDs). Praziquantel is currently the only widely available drug for schistosomiasis, creating an urgent need for new antischistosomal agents. nih.gov The pyrido[1,2-a]benzimidazole scaffold has emerged as a highly promising starting point in this area. nih.gov
Recent research has demonstrated that derivatives of this class show potent in vitro activity against Schistosoma mansoni and are efficacious in infected mouse models. nih.gov Similarly, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have shown excellent activity against Leishmania major parasites, the causative agent of cutaneous leishmaniasis. rsc.org These findings strongly support a focused research program to:
Optimize the existing antischistosomal and antileishmanial lead compounds.
Screen libraries of this compound analogues against a wider panel of parasites responsible for NTDs.
This line of inquiry could lead to the development of novel, much-needed therapeutics for diseases that affect millions of people worldwide.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The future of drug discovery for all compounds, including this compound, will be heavily influenced by the integration of artificial intelligence (AI) and machine learning (ML). bohrium.comnih.gov These technologies are transforming the pharmaceutical industry by accelerating the discovery process and improving the success rate of identifying viable drug candidates. researchgate.netnih.gov
For the pyrido[1,2-a]benzimidazole class, AI and ML can be applied at multiple stages:
De Novo Design: AI models, such as variational autoencoders, can generate novel molecular structures that are optimized for binding to a specific biological target. nih.gov
High-Throughput Virtual Screening: ML algorithms can screen vast virtual libraries of compounds far more quickly than traditional methods, identifying and prioritizing the most promising candidates for synthesis. nih.govfrontiersin.org
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify compounds with favorable drug-like properties early in the design process and reducing late-stage failures. tandfonline.com
While still an emerging field, the application of AI and ML to the rich chemical space of benzimidazole and pyrido[1,2-a]benzimidazole derivatives holds immense potential to unlock new therapeutic applications and streamline the path to clinical development. researchgate.netfrontiersin.org
Q & A
Q. What are the most efficient synthetic methodologies for 7-fluoropyrido[1,2-a]benzimidazole under green chemistry principles?
- Methodological Answer : The compound can be synthesized via metal-free protocols using molecular oxygen as a green oxidizer. For example, cyclization of 2-aminopyridines with ketones under aerobic conditions yields the pyrido[1,2-a]benzimidazole core, with fluorination introduced via electrophilic substitution or precursor modification . Microwave-assisted methods using guanidine hydrochloride as an organocatalyst are also effective, enabling solvent-free, high-yield reactions with recyclable catalysts . Chloroacetonitrile-mediated multicomponent reactions further provide a pathway to fluorinated derivatives .
Q. How can structural and electronic properties of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving intramolecular interactions (e.g., π-stacking, C–H⋯N bonds) influenced by fluorine substitution . Quantum chemical calculations (e.g., DFT) complement experimental data by mapping frontier molecular orbitals and electron density distribution, which predict regioselectivity in reactions like halogenation . Spectroscopic techniques (NMR, IR) validate substituent effects on aromaticity and charge transfer.
Q. What preliminary biological assays are suitable for evaluating this compound derivatives?
- Methodological Answer : In vitro kinase inhibition assays (e.g., against AKT or BRAF kinases) screen anticancer potential, with IC50 values compared to reference inhibitors . Intraocular pressure (IOP) reduction studies in normotensive rat models assess hypotensive activity, using tonometry to measure IOP changes post-administration . Anthelmintic activity against Syphacia obvelata can be tested via motility inhibition assays .
Advanced Research Questions
Q. How does fluorine substitution influence regioselectivity in electrophilic halogenation reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to electron-rich positions. For 9-chloropyrido[1,2-a]benzimidazole, bromination occurs preferentially at the 8-position over the 6-position (3a:4a = 1:0.47) due to orbital-controlled reactivity, as shown by quantum chemical modeling of boundary electron density . Kinetic studies in sulfuric acid with N-halosuccinimides quantify substituent effects on reaction rates and isomer ratios.
Q. What computational strategies optimize the design of this compound derivatives for target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to therapeutic targets like BRAF kinases. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with catalytic lysine residues) . Machine learning models, trained on structure-activity relationship (SAR) datasets, prioritize derivatives with optimal logP, polar surface area, and steric compatibility .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Artificial neural networks (ANNs) analyze multidimensional SAR data to disentangle conflicting results (e.g., hypotensive vs. non-hypotensive derivatives). Variables like substituent electronegativity, steric bulk, and lipophilicity are weighted to identify dominant factors . Meta-analyses of kinase inhibition profiles across cell lines (e.g., leukemia vs. melanoma) clarify context-dependent mechanisms .
Q. What mechanisms underlie the pharmacological activity of this compound derivatives?
- Methodological Answer : Fluorine enhances membrane permeability and metabolic stability, prolonging in vivo efficacy. Kinase inhibition involves competitive ATP-binding site blockade, validated via crystallography and mutagenesis studies . Hypotensive effects correlate with prostaglandin analog pathways, assessed via cyclooxygenase inhibition assays .
Methodological Considerations
Q. How should researchers design robust experimental protocols for testing this compound derivatives?
- Guidance : Apply the PICO framework (Population: cell/animal model; Intervention: derivative + dosage; Comparison: controls/standard drugs; Outcome: IC50/IOP reduction) to standardize assays . Adhere to FINER criteria (Feasible: scalable synthesis; Novel: unexplored fluorination sites; Ethical: humane animal models; Relevant: therapeutic gaps addressed). For in vivo studies, use randomized, blinded designs with sham-treated controls to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
